molecular formula C12H15BrO3 B7793444 2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid

2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid

Cat. No.: B7793444
M. Wt: 287.15 g/mol
InChI Key: AXYGVUYOTHESQZ-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 4-bromo-2-(propan-2-yl)phenol with a suitable propanoic acid derivative. One common method is the esterification of 4-bromo-2-(propan-2-yl)phenol with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include amine or thiol derivatives.

    Oxidation Reactions: Products include ketones or alcohols.

    Reduction Reactions: Products include primary alcohols or aldehydes.

Scientific Research Applications

2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The bromine atom and isopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propanoic acid
  • 2-(2,4-Dichlorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid

Uniqueness

2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid is unique due to the presence of both a bromine atom and an isopropyl group on the phenoxy ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-7(2)10-6-9(13)4-5-11(10)16-8(3)12(14)15/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYGVUYOTHESQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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